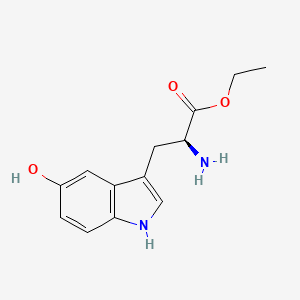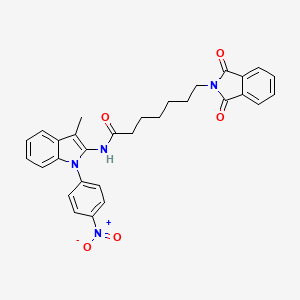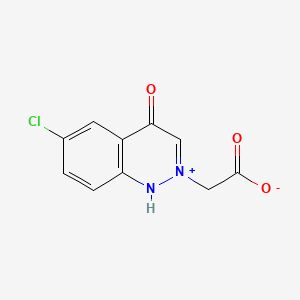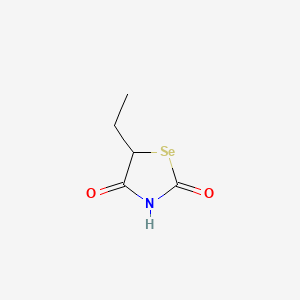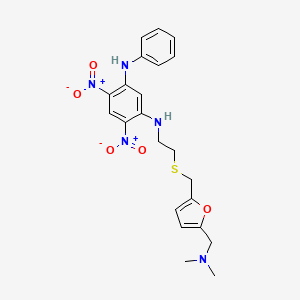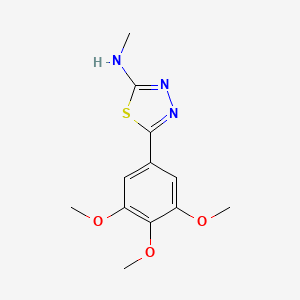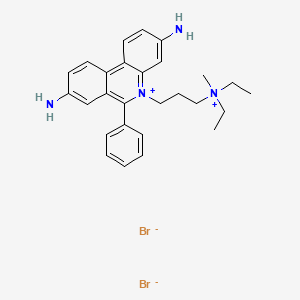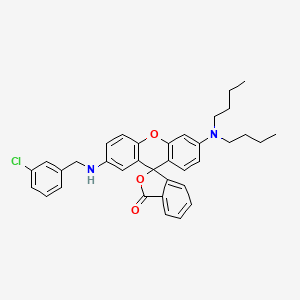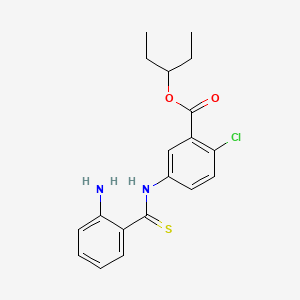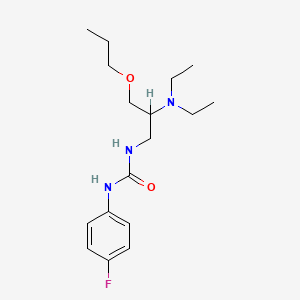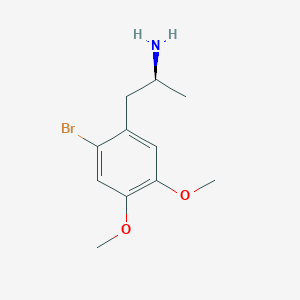
2-Bromo-4,5-dimethoxyamphetamine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dimethoxyamphetamine, (S)- . This compound is a derivative of amphetamine, characterized by the presence of bromine and methoxy groups on its aromatic ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxyamphetamine typically involves the bromination of 4,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperatures to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would also include purification steps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-dimethoxyamphetamine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dimethoxyamphetamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-dimethoxyamphetamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin receptors, leading to altered neurotransmitter release and uptake. This interaction affects various molecular pathways, resulting in its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar structure but with different substitution patterns.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Similar structure but belongs to the phenethylamine class.
Uniqueness
2-Bromo-4,5-dimethoxyamphetamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1336555-96-4 |
|---|---|
Molekularformel |
C11H16BrNO2 |
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
(2S)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
JPDVAVONMYSOMF-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C=C1Br)OC)OC)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1Br)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


